
Acetyl 2-acetyloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl 2-acetyloxybenzoate, commonly known as acetylsalicylic acid or aspirin, is a widely used pharmaceutical compound. It is a white, crystalline powder with a characteristic odor. This compound is known for its analgesic, anti-inflammatory, and antipyretic properties, making it a staple in medicine cabinets worldwide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetyl 2-acetyloxybenzoate is synthesized through the acetylation of salicylic acid. The process involves the following steps :
Drying an Erlenmeyer flask: and adding 3 grams of salicylic acid.
Adding 5 to 8 drops of 85% phosphoric acid: and 6 mL of acetic anhydride to the flask.
Mixing the solution: and placing the flask in warm water for 15 minutes.
Adding 20 drops of cold water: dropwise to the warm solution to destroy excess acetic anhydride.
Cooling the mixture: in an ice bath to speed up crystallization.
Filtering the mixture: using a Buckner funnel and washing the crystals with ice-cold water.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl 2-acetyloxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to salicylic acid and acetic acid.
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to form various by-products.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acidic catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Oxidation: By-products such as quinones and other oxidized derivatives
Aplicaciones Científicas De Investigación
Acetyl 2-acetyloxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical techniques.
Biology: Studied for its effects on cellular processes and its role in inhibiting cyclooxygenase enzymes.
Medicine: Extensively researched for its therapeutic effects, including pain relief, anti-inflammatory properties, and potential role in preventing cardiovascular diseases.
Industry: Used in the manufacture of other pharmaceuticals and as a preservative in some products
Mecanismo De Acción
Acetyl 2-acetyloxybenzoate exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX). This inhibition prevents the formation of prostaglandins, which are mediators of inflammation, pain, and fever. The compound acetylates the serine residue in the active site of the COX enzyme, leading to its irreversible inactivation .
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: The precursor to acetyl 2-acetyloxybenzoate, used in topical treatments for acne and other skin conditions.
Acetaminophen: Another analgesic and antipyretic, but with a different mechanism of action.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different chemical structure and side effect profile.
Uniqueness
This compound is unique due to its irreversible inhibition of COX enzymes, which provides prolonged effects compared to other NSAIDs. Its ability to prevent platelet aggregation also sets it apart, making it useful in preventing heart attacks and strokes .
Propiedades
Fórmula molecular |
C11H10O5 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
acetyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C11H10O5/c1-7(12)15-10-6-4-3-5-9(10)11(14)16-8(2)13/h3-6H,1-2H3 |
Clave InChI |
VPQJVLFFIPVMAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


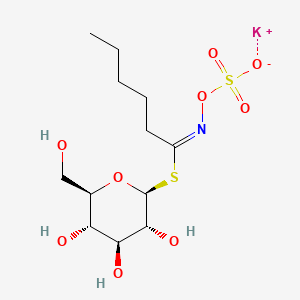
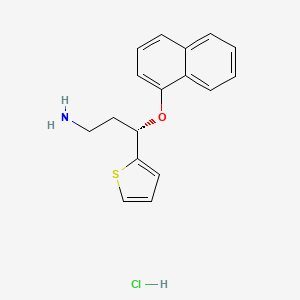

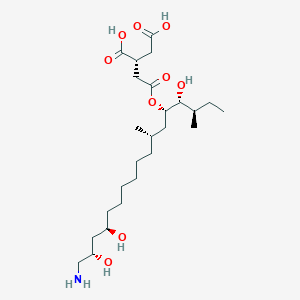
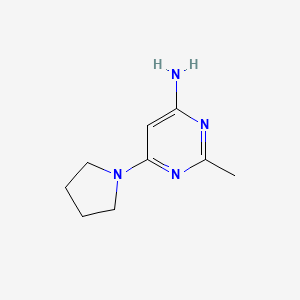


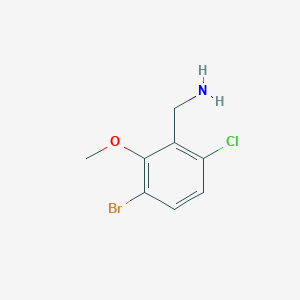
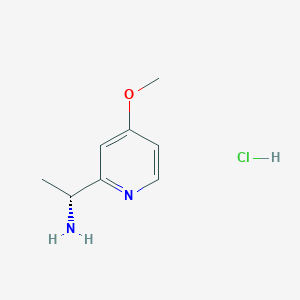
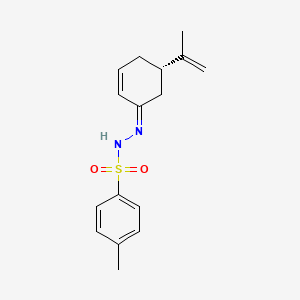
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)

